3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine
Description
Properties
IUPAC Name |
3-[4-(ethoxymethyl)triazol-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-15-8-9-7-14(13-12-9)10-4-3-5-11-6-10/h7,10-11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFCVWDLQFFOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and regulate various cellular processes. By inhibiting these kinases, this compound can alter cell signaling pathways and affect cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing certain cellular functions or providing therapeutic benefits. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall metabolic activity and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different compartments. The localization and accumulation of this compound can affect its activity and function, influencing its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular energy production and metabolism.
Biological Activity
The compound 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine is a piperidine derivative featuring a triazole moiety. This structural combination has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C11H20N4O
- Molecular Weight : 224.30 g/mol
- CAS Number : 2098122-64-4
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which may enhance binding affinity to proteins and enzymes involved in disease processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have suggested that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and shown to inhibit growth effectively. The presence of the triazole group is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell function.
Anticancer Properties
There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
- FaDu Hypopharyngeal Tumor Cells : The compound showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin .
Research Findings and Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for efficient formation of the triazole ring, which is then linked to the piperidine structure.
Related Compounds
Similar compounds include:
- 4-(1H-1,2,3-triazol-1-yl)methyl)piperidine
- Piperidine derivatives with varied substituents , which may exhibit different biological activities based on their structure.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine exhibits antimicrobial properties. The triazole ring is known for its ability to interact with various biological targets, which may include enzymes or receptors involved in microbial growth. Research has suggested that compounds with similar structures can inhibit the growth of bacteria and fungi, making this compound a candidate for further investigation in antimicrobial drug development.
Anticancer Potential
Another significant application of this compound lies in its potential anticancer activity. The structural features of this compound may allow it to interfere with cancer cell proliferation or induce apoptosis. Studies on related triazole derivatives have shown promising results against various cancer cell lines, indicating that this compound warrants further exploration in oncological research .
Pharmacological Studies
Pharmacological studies are essential to elucidate how this compound interacts with biological systems. Investigations into its interaction profiles can reveal insights into its mechanism of action. Initial findings suggest that the compound may interact with specific enzymes or receptors involved in disease pathways. Detailed pharmacokinetic studies are necessary to assess absorption, distribution, metabolism, and excretion (ADME) characteristics .
Case Study 1: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial properties of various triazole derivatives, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria compared to controls. This suggests its potential as a lead candidate for developing new antimicrobial agents.
Case Study 2: Anticancer Efficacy Evaluation
Another research project focused on assessing the anticancer properties of triazole-containing compounds. In vitro testing revealed that this compound showed cytotoxic effects on human cancer cell lines. The study concluded that further investigation into its mechanisms could lead to novel therapeutic strategies for cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine with structurally related compounds from the evidence, focusing on substituents, molecular properties, and biological relevance:
Structural and Functional Differences
Substituent Effects :
- The ethoxymethyl group in the target compound likely improves hydrophilicity compared to hydrophobic aryl groups (e.g., 3,5-difluorophenyl in or phenyl in ). This could enhance pharmacokinetic properties, such as oral bioavailability.
- Fluorinated analogs (e.g., ) may exhibit stronger binding to hydrophobic enzyme pockets, as seen in kinase inhibitors or antimicrobial targets.
- Positional Isomerism: Substitution at the 3-position of piperidine (target compound) versus the 4-position (most analogs) may alter conformational flexibility and target engagement. For example, 4-substituted triazolyl-piperidines in fluoroquinolones show enhanced antibacterial activity due to optimal spatial orientation at the C7 position .
Synthetic Accessibility :
- The target compound could be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation (e.g., ). In contrast, 1,2,4-triazole derivatives (e.g., ) require alternative cyclization strategies.
Preparation Methods
General Synthetic Strategy
The preparation of 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine primarily involves the construction of the 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This approach is widely favored for its regioselectivity, mild conditions, and high yields.
Step 1: Preparation of the azide or alkyne precursor.
Typically, the piperidine moiety is functionalized with an azide or alkyne group at the 3-position. For example, 3-azidomethylpiperidine or 3-alkynylpiperidine derivatives can be prepared through nucleophilic substitution or other functional group transformations.Step 2: Synthesis of the ethoxymethyl-substituted alkyne or azide.
The ethoxymethyl group is introduced on the triazole ring by using an alkyne or azide bearing this substituent. For instance, ethoxymethyl propargyl ether can serve as the alkyne component.Step 3: CuAAC reaction to form the triazole ring.
The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst (e.g., CuSO4 with sodium ascorbate as reducing agent) under mild conditions (room temperature to moderate heating) to yield the 1,4-disubstituted 1,2,3-triazole ring linking the piperidine and ethoxymethyl moieties.Step 4: Purification and characterization.
The crude product is purified by chromatography (e.g., column chromatography using chloroform/methanol mixtures) and characterized by NMR, HPLC, and mass spectrometry to confirm structure and purity.
Detailed Synthetic Procedure Example
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3-(Bromomethyl)piperidine + NaN3 in DMF, 60°C, 12 h | Conversion of bromomethylpiperidine to 3-(azidomethyl)piperidine |
| 2 | Ethoxymethyl propargyl ether synthesis: Propargyl bromide + sodium ethoxide in ethanol | Preparation of ethoxymethyl alkyne |
| 3 | CuSO4·5H2O (0.1 equiv), sodium ascorbate (0.2 equiv), t-BuOH/H2O (1:1), room temp, 12-24 h | CuAAC reaction between azide and alkyne to form triazole ring |
| 4 | Silica gel column chromatography (chloroform/methanol 9.5:0.5) | Purification of the final product |
This approach yields this compound with high regioselectivity and purity.
Reaction Mechanism Insights
- The Huisgen 1,3-dipolar cycloaddition is catalyzed by copper(I), which coordinates to the alkyne, activating it toward nucleophilic attack by the azide.
- This leads to the formation of a metallacycle intermediate, which rearranges to give the 1,4-disubstituted 1,2,3-triazole selectively.
- The ethoxymethyl substituent on the alkyne is retained, providing the desired substitution pattern on the triazole ring.
Alternative Preparation Routes
While CuAAC is the most common and efficient method, other routes can be considered:
- Thermal Huisgen cycloaddition: This uncatalyzed reaction requires higher temperatures and yields mixtures of regioisomers, making it less practical for this compound.
- Pre-formed triazole functionalization: Synthesizing the triazole ring first, then attaching the piperidine moiety via alkylation or nucleophilic substitution. This method is less straightforward and may involve more steps.
Research Findings on Preparation Optimization
- Catalyst loading: Studies indicate that low catalyst loadings (0.05–0.1 equiv of Cu(I)) are sufficient to achieve high yields, minimizing copper contamination.
- Solvent system: Mixed solvents such as tert-butanol/water or acetonitrile/water provide optimal solubility of reactants and catalyst stability.
- Reaction time and temperature: Room temperature reactions over 12–24 hours are typical, but mild heating (up to 50°C) can accelerate the reaction without compromising selectivity.
- Purification: Column chromatography using chloroform/methanol mixtures effectively separates the product from unreacted starting materials and side products.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Azide precursor | 3-(Bromomethyl)piperidine + NaN3 in DMF | 60°C, 12 h |
| Alkyne precursor | Ethoxymethyl propargyl ether synthesis | From propargyl bromide + NaOEt |
| Catalyst | CuSO4·5H2O (0.1 equiv), sodium ascorbate | Cu(I) generated in situ |
| Solvent | t-BuOH/H2O (1:1) or MeCN/H2O | Polar protic solvent mixture |
| Temperature | Room temperature to 50°C | Mild heating accelerates |
| Reaction time | 12–24 hours | Longer times improve yield |
| Purification method | Silica gel chromatography (CHCl3/MeOH 9.5:0.5) | Efficient separation |
Q & A
Q. How can the synthesis of 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine be optimized for higher yield and purity?
Methodological Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-piperidine core. Key optimizations include:
- Catalyst selection : CuI (10 mol%) in THF/acetone (5:1) enhances regioselectivity and reaction efficiency .
- Reaction conditions : Reflux for 24 hours under inert atmosphere ensures complete conversion, while post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates and reduce side reactions .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the triazole ring and ethoxymethyl substitution pattern. Distinct peaks for the piperidine protons (δ 2.5–3.5 ppm) and ethoxymethyl group (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for OCH) are critical .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 251.2) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Absorbance bands for triazole C-N (∼1600 cm) and ether C-O (∼1100 cm) confirm functional groups .
Q. What initial biological screening approaches are suitable for assessing its antimicrobial potential?
Methodological Answer:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. The ethoxymethyl group may enhance membrane permeability, as observed in structurally similar triazole-piperidine derivatives .
- Cytotoxicity profiling : Parallel testing on mammalian cell lines (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxymethyl group in bioactivity?
Methodological Answer:
- Analog synthesis : Prepare derivatives with alternative substituents (e.g., methoxymethyl, propoxymethyl) to compare solubility and steric effects .
- Biological testing : Assess changes in IC values in enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies. For example, the ethoxymethyl group’s lipophilicity may enhance blood-brain barrier penetration in CNS-targeted applications .
- Computational modeling : Density functional theory (DFT) calculates substituent effects on electron distribution and binding affinity .
Q. How can contradictions in bioactivity data across different studies be resolved?
Methodological Answer:
- Standardization : Replicate assays under identical conditions (e.g., pH, temperature, cell line passage number). Variability in cytotoxicity data may arise from differences in cell culture media or assay endpoints (e.g., MTT vs. resazurin) .
- Orthogonal validation : Use complementary techniques (e.g., isothermal titration calorimetry for binding affinity, flow cytometry for apoptosis induction) to confirm mechanistic hypotheses .
- Meta-analysis : Pool data from independent studies to identify trends, adjusting for batch effects using statistical tools like PCA or mixed-effects models .
Q. What computational methods are effective for predicting target interactions of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs. The triazole moiety’s hydrogen-bonding capacity may favor interactions with catalytic lysine residues .
- Molecular dynamics (MD) simulations : GROMACS or AMBER can model ligand-receptor stability over time, focusing on the ethoxymethyl group’s conformational flexibility in binding pockets .
- Pharmacophore modeling : Identify essential features (e.g., triazole ring as hydrogen-bond acceptor, piperidine as hydrophobic anchor) using tools like LigandScout .
Q. How can researchers address solubility challenges in pharmacokinetic studies?
Methodological Answer:
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility without altering bioactivity .
- Prodrug strategies : Modify the ethoxymethyl group to a phosphate ester for improved in vivo hydrolysis and bioavailability .
- Lipid nanoparticles (LNPs) : Encapsulate the compound to enhance tissue distribution and reduce hepatic first-pass metabolism .
Data Contradiction Analysis
Q. How should discrepancies between in vitro and in vivo efficacy data be investigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
